molecular formula C9H15BrN2 B14313220 4-(Dimethylamino)-1-ethylpyridin-1-ium bromide CAS No. 114203-57-5

4-(Dimethylamino)-1-ethylpyridin-1-ium bromide

Cat. No.: B14313220
CAS No.: 114203-57-5
M. Wt: 231.13 g/mol
InChI Key: QCDTUZRKZPWICQ-UHFFFAOYSA-M
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Description

4-(Dimethylamino)-1-ethylpyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique chemical properties and is widely used in various scientific research fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-ethylpyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with ethyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

4-(Dimethylamino)pyridine+Ethyl bromide4-(Dimethylamino)-1-ethylpyridin-1-ium bromide\text{4-(Dimethylamino)pyridine} + \text{Ethyl bromide} \rightarrow \text{this compound} 4-(Dimethylamino)pyridine+Ethyl bromide→4-(Dimethylamino)-1-ethylpyridin-1-ium bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-ethylpyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted pyridinium compounds.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-ethylpyridin-1-ium bromide involves its interaction with nucleophiles and electrophiles. The pyridinium nitrogen acts as an electrophilic center, facilitating nucleophilic substitution reactions. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific quaternary ammonium structure, which imparts distinct reactivity and stability compared to its analogs. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Properties

CAS No.

114203-57-5

Molecular Formula

C9H15BrN2

Molecular Weight

231.13 g/mol

IUPAC Name

1-ethyl-N,N-dimethylpyridin-1-ium-4-amine;bromide

InChI

InChI=1S/C9H15N2.BrH/c1-4-11-7-5-9(6-8-11)10(2)3;/h5-8H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

QCDTUZRKZPWICQ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=C(C=C1)N(C)C.[Br-]

Origin of Product

United States

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